molecular formula C15H19BF2O4 B1652245 Coc(C(C1=CC=C(C=C1)B1OC(C(O1)(C)C)(C)C)(F)F)=O CAS No. 1415960-55-2

Coc(C(C1=CC=C(C=C1)B1OC(C(O1)(C)C)(C)C)(F)F)=O

Cat. No. B1652245
CAS RN: 1415960-55-2
M. Wt: 312.12
InChI Key: KNJUYOCPBWDNPQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Coc(C(C1=CC=C(C=C1)B1OC(C(O1)(C)C)(C)C)(F)F)=O, also known as Cocaine benzoyl ecgonine, is a chemical compound that belongs to the family of tropane alkaloids. Cocaine is a potent stimulant that is extracted from the leaves of the coca plant. It is widely known for its psychoactive effects, but it has also been used in scientific research for its unique properties. In

Mechanism of Action

Coc(C(C1=CC=C(C=C1)B1OC(C(O1)(C)C)(C)C)(F)F)=O benzoyl ecgonine works by blocking the reuptake of dopamine and norepinephrine in the brain. This leads to an increase in the levels of these neurotransmitters in the synaptic cleft, which results in a euphoric and stimulating effect. It also has an effect on the serotonin system, which is responsible for regulating mood, appetite, and sleep.
Biochemical and Physiological Effects:
Coc(C(C1=CC=C(C=C1)B1OC(C(O1)(C)C)(C)C)(F)F)=O benzoyl ecgonine has a variety of biochemical and physiological effects on the body. It increases heart rate and blood pressure, which can lead to cardiovascular problems. It also causes vasoconstriction, which can reduce blood flow to vital organs. In addition, it can cause seizures, respiratory failure, and even death in high doses.

Advantages and Limitations for Lab Experiments

Coc(C(C1=CC=C(C=C1)B1OC(C(O1)(C)C)(C)C)(F)F)=O benzoyl ecgonine has several advantages and limitations for lab experiments. It is a potent inhibitor of dopamine and norepinephrine reuptake, which makes it a valuable tool for studying the role of these neurotransmitters in the brain. However, it is also highly addictive and can cause severe health problems. Therefore, it must be used with caution in lab experiments.

Future Directions

There are several future directions for the study of cocaine benzoyl ecgonine. One area of research is the development of new drugs that target the dopamine and norepinephrine systems without the addictive properties of cocaine. Another area of research is the study of the long-term effects of cocaine use on the brain and behavior. Finally, there is a need for more research on the biochemical and physiological effects of cocaine benzoyl ecgonine in order to better understand its potential as a therapeutic agent.
Conclusion:
In conclusion, cocaine benzoyl ecgonine is a potent stimulant that has been used in scientific research for its unique properties. It is a valuable tool for studying the role of dopamine and norepinephrine in the brain, but it also has several health risks. Therefore, it must be used with caution in lab experiments. There are several future directions for the study of cocaine benzoyl ecgonine, including the development of new drugs and the study of its long-term effects on the brain and behavior.

Scientific Research Applications

Coc(C(C1=CC=C(C=C1)B1OC(C(O1)(C)C)(C)C)(F)F)=O benzoyl ecgonine has been used in scientific research for its unique properties. It is a potent inhibitor of dopamine and norepinephrine reuptake, which makes it a valuable tool for studying the role of these neurotransmitters in the brain. It has also been used to study the effects of cocaine on the brain and behavior.

properties

IUPAC Name

methyl 2,2-difluoro-2-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19BF2O4/c1-13(2)14(3,4)22-16(21-13)11-8-6-10(7-9-11)15(17,18)12(19)20-5/h6-9H,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KNJUYOCPBWDNPQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)C(C(=O)OC)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19BF2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001117208
Record name Benzeneacetic acid, α,α-difluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-, methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001117208
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

312.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Coc(C(C1=CC=C(C=C1)B1OC(C(O1)(C)C)(C)C)(F)F)=O

CAS RN

1415960-55-2
Record name Benzeneacetic acid, α,α-difluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-, methyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1415960-55-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzeneacetic acid, α,α-difluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-, methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001117208
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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